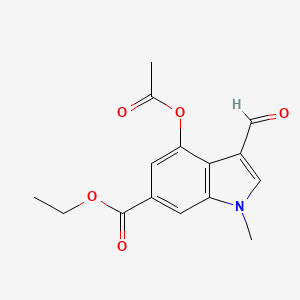
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functional group modifications to introduce the acetyloxy, formyl, and carboxylate groups. For instance, the Fischer indole synthesis can be employed to construct the indole core, using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Subsequent steps involve selective acylation, formylation, and esterification reactions to achieve the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Ethyl 4-acetyloxy-3-carboxy-1-methylindole-6-carboxylate.
Reduction: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate.
Substitution: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate (if acetyloxy is replaced by hydroxyl).
Applications De Recherche Scientifique
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparaison Avec Des Composés Similaires
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-3-carboxylate: Lacks the acetyloxy and formyl groups, resulting in different chemical reactivity and biological activity.
4-Acetoxy-1-methylindole: Lacks the formyl and carboxylate groups, leading to different applications and properties.
3-Formylindole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H15NO5 |
|---|---|
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-4-20-15(19)10-5-12-14(11(8-17)7-16(12)3)13(6-10)21-9(2)18/h5-8H,4H2,1-3H3 |
Clé InChI |
PRIWMCFPFWZMAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CN2C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


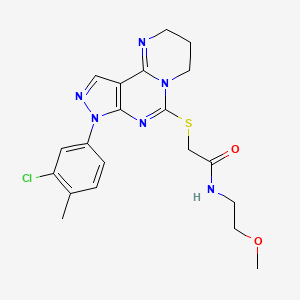
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
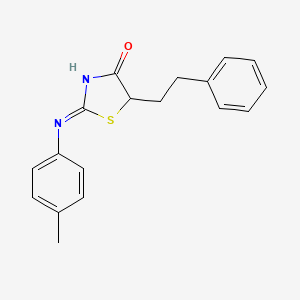

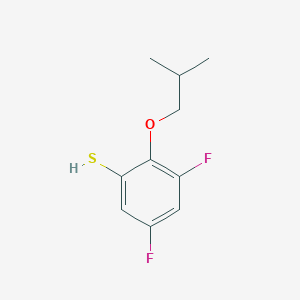
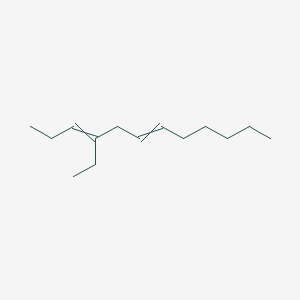

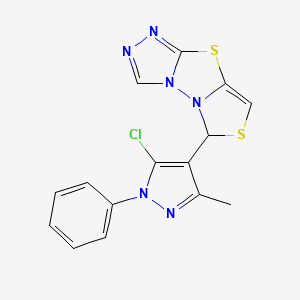

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
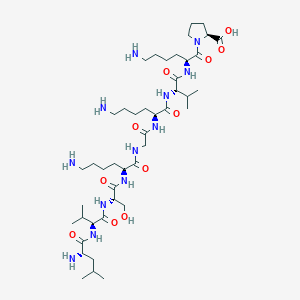
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
